molecular formula C22H27N3O4S B2892548 Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923676-51-1

Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2892548
CAS RN: 923676-51-1
M. Wt: 429.54
InChI Key: JGJVLRBNFRGUMZ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

A solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines has been described. The synthesis involves a highly efficient five-step route starting from resin-bound dimeric peptoids .


Molecular Structure Analysis

The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .


Chemical Reactions Analysis

The first Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives is reported. Many functional groups are well tolerated under these direct C–H arylation conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate have been synthesized through various methods, including the Biginelli reaction, which is a multicomponent chemical reaction used for the synthesis of dihydropyrimidinones. For example, the synthesis of tetrahydropyrimidine-5-carboxylates and their derivatives has been explored for their metal chelating effects and inhibition profiles against vital enzymes like acetylcholinesterase and carbonic anhydrase, demonstrating the compound's potential in medicinal chemistry and enzyme inhibition studies (Sujayev et al., 2016).

Biological Activity

Compounds with a pyrido[2,3-d]pyrimidine core have been investigated for their biological activities. For instance, derivatives have been evaluated for their in vitro antifungal and antibacterial activity, indicating their potential as antimicrobial agents. Notably, certain derivatives have shown significant activity against specific microbial strains, suggesting the utility of these compounds in developing new antimicrobial drugs (Tiwari et al., 2018).

Antiviral and Anticancer Properties

Related research on pyrimidine derivatives, including those with modifications at various positions on the pyrimidine ring, has explored their antiviral and anticancer properties. These studies provide a foundation for the development of novel therapeutics targeting specific viral infections and cancer types, highlighting the potential of pyrimidine derivatives in medicinal chemistry and pharmacology (Hocková et al., 2003).

Corrosion Inhibition

Pyrimidine derivatives have also been studied for their role in corrosion inhibition, particularly in protecting metals like copper in saline environments. This application is crucial in industrial settings where corrosion can lead to significant economic losses and safety hazards. The effectiveness of pyrimidine derivatives in this context underscores their potential in materials science and engineering (Khaled et al., 2011).

Mechanism of Action

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. Herein, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .

Safety and Hazards

In the search for new derivatives with anticancer activity that are able to induce a selective pro-apoptotic mechanism in cancer cells, a series of new 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives have been designed, synthesized, and evaluated as cytotoxic and apoptosis inducers .

Future Directions

Cancer is a major cause of deaths across the globe due to chemoresistance and lack of selective chemotherapy. Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. In this study, different cancer targets, including tyrosine have been covered .

properties

IUPAC Name

ethyl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-5-7-12-30-22-24-19-18(20(26)25-22)17(14-8-10-15(28-4)11-9-14)16(13(3)23-19)21(27)29-6-2/h8-11,17H,5-7,12H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJVLRBNFRGUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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